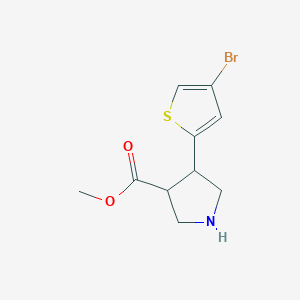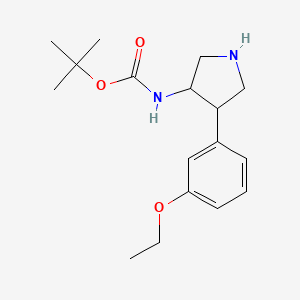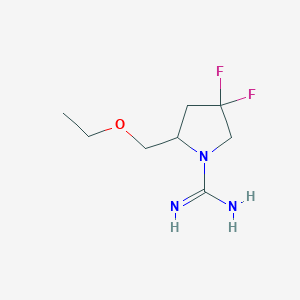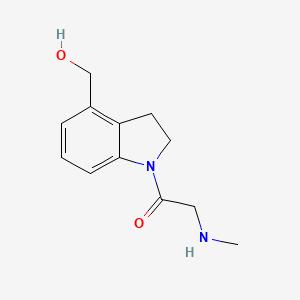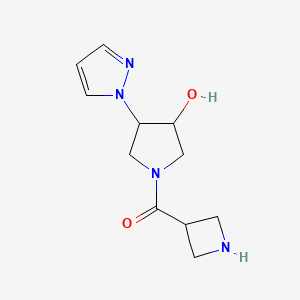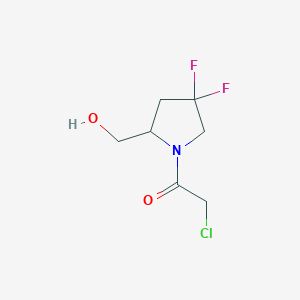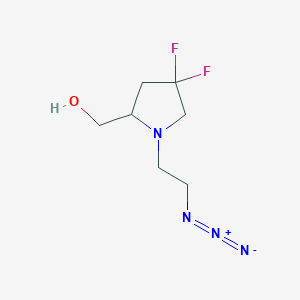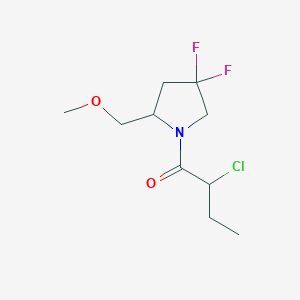![molecular formula C12H14ClN3 B1478313 4-Chlor-2-Cyclohexylpyrazolo[1,5-a]pyrazin CAS No. 2097975-99-8](/img/structure/B1478313.png)
4-Chlor-2-Cyclohexylpyrazolo[1,5-a]pyrazin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, is a topic of ongoing research. For instance, a regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines was carried out in 50–90% yields by the cyclocondensation reaction in acetonitrile of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is characterized by a pyrazolo[1,5-a]pyrazine core with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.
Chemical Reactions Analysis
Pyrazine derivatives, including 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .
Physical and Chemical Properties Analysis
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine has a molecular weight of 235.71 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazinderivate haben eine signifikante antibakterielle Aktivität gezeigt . Sie waren gegen eine Vielzahl von Bakterien- und Pilzstämmen wirksam und sind daher potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .
Entzündungshemmende Aktivität
Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind .
Antivirale Aktivität
Pyrrolopyrazinderivate haben antivirale Aktivitäten gezeigt . Dies zeigt, dass sie für die Entwicklung von antiviralen Medikamenten eingesetzt werden könnten .
Antitumor-Aktivität
Diese Verbindungen haben aufgrund ihrer Antitumor-Eigenschaften Potenzial für die Behandlung von Krebs gezeigt . Sie könnten für die Entwicklung neuer Krebstherapien eingesetzt werden .
Kinase-Inhibitorische Aktivität
Pyrrolopyrazinderivate haben Aktivität bei der Kinase-Inhibition gezeigt . Kinasen sind Enzyme, die eine entscheidende Rolle bei der Regulation von Zellfunktionen spielen. Die Hemmung ihrer Aktivität kann bei der Behandlung von Krankheiten wie Krebs von Vorteil sein .
Antioxidative Aktivität
Diese Verbindungen haben antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können. Dies deutet auf mögliche Anwendungen in Gesundheitsergänzungsmitteln und der Krankheitsprävention hin .
Neuroleptische Aktivität
Medikamente mit Pyrrolopyrazin-Gerüst werden in der Klinik wegen ihrer neuroleptischen Eigenschaften eingesetzt . Dies deutet auf mögliche Anwendungen bei der Behandlung psychiatrischer Erkrankungen hin .
Kardiovaskuläre Aktivität
Pyrrolopyrazinderivate wurden wegen ihrer kardiovaskulären Wirkungen eingesetzt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Herzerkrankungen hin .
Zukünftige Richtungen
The future directions for the research on 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine could involve further exploration of its potential biological activities, such as its ability to inhibit TRKA . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine in specific tissues may contribute to its overall pharmacological effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYIJKKAKMFZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


